4-Methyl-piperazine-1-carboxylic acid phenyl ester
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Overview
Description
4-Methyl-piperazine-1-carboxylic acid phenyl ester is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 4-position of the piperazine ring and a phenyl ester group attached to the carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of this compound often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-piperazine-1-carboxylic acid phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the piperazine ring, which provides multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reactions typically occur under basic conditions, often in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and 2-substituted chiral piperazines . These products are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Scientific Research Applications
4-Methyl-piperazine-1-carboxylic acid phenyl ester has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is employed in the study of enzyme inhibition and receptor binding . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-nociceptive properties . Additionally, it is used in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and modulate the function of G-protein coupled receptors . These interactions lead to various physiological effects, including anti-inflammatory and analgesic responses .
Comparison with Similar Compounds
4-Methyl-piperazine-1-carboxylic acid phenyl ester can be compared with other piperazine derivatives, such as 1-Boc-4-(piperidin-4-yl)-piperazine and 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide . While these compounds share a similar piperazine core, they differ in their substituents and functional groups, which confer distinct chemical and biological properties. For instance, 1-Boc-4-(piperidin-4-yl)-piperazine is commonly used as a protecting group in organic synthesis, whereas 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide is investigated for its potential therapeutic applications .
Properties
IUPAC Name |
phenyl 4-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWKRSKUAYPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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